Pyrrolidine-1-carbothioamide
CAS No.: 40398-36-5
Cat. No.: VC1990329
Molecular Formula: C5H10N2S
Molecular Weight: 130.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40398-36-5 |
|---|---|
| Molecular Formula | C5H10N2S |
| Molecular Weight | 130.21 g/mol |
| IUPAC Name | pyrrolidine-1-carbothioamide |
| Standard InChI | InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) |
| Standard InChI Key | DJQOGYTZMZEXJN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=S)N |
| Canonical SMILES | C1CCN(C1)C(=S)N |
Introduction
Physical and Chemical Properties
Pyrrolidine-1-carbothioamide exists as a crystalline powder with a molecular weight of 130.21 g/mol. The compound exhibits a melting point range of 193-197°C . Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Pyrrolidine-1-carbothioamide
The compound's moderate lipophilicity (XLogP3 = 0.4) suggests a balanced distribution between aqueous and lipid phases, which is an important consideration for potential biological applications. The relatively small topological polar surface area (61.4 Ų) indicates moderate membrane permeability, a significant factor in drug development .
Structural Characteristics
Molecular Structure
Pyrrolidine-1-carbothioamide consists of a five-membered pyrrolidine ring attached to a carbothioamide group. The structure features a thioamide functional group, characterized by a carbon-sulfur double bond (C=S) and an adjacent nitrogen atom. The structural representations include:
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SMILES: C1CCN(C1)C(=S)N
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InChI: InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8)
Spectroscopic Data
Spectroscopic techniques provide valuable insights into the structural characteristics of Pyrrolidine-1-carbothioamide. Although comprehensive spectroscopic data specifically for Pyrrolidine-1-carbothioamide is limited in the literature, related carbothioamide compounds demonstrate characteristic spectral patterns.
For example, infrared spectroscopy of similar carbothioamide compounds typically shows distinctive bands for N-H stretching (3300-3500 cm⁻¹), C=S stretching (1050-1200 cm⁻¹), and pyrrolidine ring vibrations . In ¹H NMR spectra, signals corresponding to the pyrrolidine ring protons typically appear in the region of 1.5-3.8 ppm, while the NH₂ protons of the carbothioamide group generally appear at 7-9 ppm .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of Pyrrolidine-1-carbothioamide and related derivatives.
Reaction with Isothiocyanates
A common method for synthesizing carbothioamides involves the reaction of amines with isothiocyanates. In the case of Pyrrolidine-1-carbothioamide derivatives, pyrrolidine reacts with appropriate isothiocyanates to form the corresponding carbothioamides. For instance, N-phenylpyrrolidine-1-carbothioamide can be synthesized by reacting pyrrolidine with 1-isothiocyanatobenzene . This approach can be adapted to synthesize various pyrrolidine-1-carbothioamide derivatives by selecting suitable isothiocyanates.
Microwave-Assisted Synthesis
Modern synthetic approaches include microwave-assisted synthesis, which offers advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions. Microwave-assisted syntheses of various carbothioamides have been reported, demonstrating improved efficiency and selectivity compared to conventional heating methods . When applied to pyrrolidine and appropriate reagents, this method can yield Pyrrolidine-1-carbothioamide derivatives with high purity.
Reaction with Carbon Disulfide
Another synthetic route involves the reaction of pyrrolidine with carbon disulfide in the presence of appropriate reagents. This approach has been utilized for the synthesis of various carbothioamides, including those based on pyrrolidine . The reaction typically proceeds through the formation of a dithiocarbamate intermediate, which can be further transformed to yield the desired carbothioamide.
Table 2: Comparison of Synthetic Methods for Pyrrolidine-1-carbothioamide Derivatives
Applications and Uses
Medicinal Chemistry Applications
Pyrrolidine-1-carbothioamide represents a potentially valuable scaffold in medicinal chemistry. The compound's structural features, including the thioamide functional group and the pyrrolidine ring, make it a promising starting point for the development of biologically active compounds. The thioamide group can serve as a hydrogen bond donor/acceptor, while the pyrrolidine ring provides a rigid, cyclic structure that can influence binding to biological targets .
Synthetic Intermediate
One of the important applications of Pyrrolidine-1-carbothioamide is its use as a synthetic intermediate in the preparation of more complex compounds. The reactivity of the thioamide group allows for various transformations, including cyclization reactions, coordination to metals, and modifications to yield heterocyclic systems with diverse properties .
Coordination Chemistry
Thioamides, including Pyrrolidine-1-carbothioamide, can function as ligands in coordination chemistry due to the presence of sulfur and nitrogen donor atoms. These coordination complexes may exhibit interesting structural, spectroscopic, and catalytic properties, with potential applications in areas such as catalysis, materials science, and medicinal inorganic chemistry.
Current Research and Future Directions
Research on Pyrrolidine-1-carbothioamide continues to evolve, with several promising directions emerging in recent studies.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving Pyrrolidine-1-carbothioamide derivatives are crucial for understanding how structural modifications affect biological activities. These studies can guide the rational design of more potent and selective compounds for specific applications .
Novel Synthetic Approaches
The development of novel, efficient, and environmentally friendly synthetic methodologies for Pyrrolidine-1-carbothioamide and its derivatives remains an active area of research. Recent advances in catalysis, flow chemistry, and green chemistry principles are being applied to improve the synthesis of these compounds .
Biomedical Applications
Exploring the potential biomedical applications of Pyrrolidine-1-carbothioamide represents a promising research direction. This includes investigating its activity against drug-resistant pathogens, exploring its potential in combination therapies, and developing targeted delivery systems for carbothioamide-based drugs.
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